POPSO sesquisodium salt, also known as Piperazine-N,N'-bis(2-hydroxypropanesulfonic acid) sesquisodium salt, is a zwitterionic buffer commonly used in various scientific research applications. Here's a breakdown of its key functionalities:
POPSO possesses a unique buffering capacity within a physiological pH range (7.2-8.5) . This makes it ideal for maintaining a consistent and optimal pH environment in various biological experiments, such as:
POPSO exhibits mild chaotropic properties, meaning it can disrupt weak interactions like hydrogen bonds and hydrophobic interactions . This characteristic makes it beneficial for:
Beyond its buffering and chaotropic properties, POPSO sesquisodium salt finds applications in other research areas, including:
POPSO sesquisodium salt, or Piperazine-N,N'-bis(2-hydroxypropanesulfonic acid) sesquisodium salt, is a zwitterionic buffer widely used in biochemical and biological research. Its unique molecular structure consists of a piperazine ring connected to two propane sulfonate groups through hydroxyl moieties, resulting in a molecule that carries both positive and negative charges at physiological pH levels (approximately 7.2 to 8.5) . This characteristic allows POPSO to maintain a stable pH environment, which is crucial for various enzymatic reactions and cellular processes.
The compound appears as a white crystalline powder and is highly soluble in water, forming a clear, colorless solution at concentrations up to 10% . Its buffering capacity makes it an essential component in many laboratory protocols, particularly those requiring precise control of pH.
POPSO functions as a biological buffer by maintaining a constant pH within a specific range. In acidic environments, POPSO can accept protons, preventing a drastic decrease in pH. Conversely, in basic environments, POPSO can donate protons, mitigating a significant rise in pH. This buffering capacity is crucial for various biological assays and experiments where maintaining a stable pH is essential for optimal enzyme activity and cellular function [, ].
POPSO functions primarily as a biological buffer through acid-base reactions. It can accept protons (H⁺) in acidic conditions or donate protons in basic conditions, thus stabilizing the pH of solutions. The following reactions illustrate its buffering behavior:
This dual functionality allows POPSO to effectively moderate changes in pH during biochemical assays, making it indispensable for maintaining optimal conditions for enzyme activity and other biological functions .
POPSO exhibits mild chaotropic properties, which enable it to disrupt weak interactions such as hydrogen bonds and hydrophobic interactions. This property is beneficial for various applications in molecular biology, including protein folding studies and enzyme activity assays . Additionally, the zwitterionic nature of POPSO minimizes interference with biological systems, making it suitable for use in sensitive assays where other buffers might introduce unwanted variables.
The synthesis of POPSO sesquisodium salt typically involves the reaction of piperazine with two equivalents of 2-hydroxypropanesulfonic acid under controlled conditions. The process can be summarized as follows:
POPSO sesquisodium salt is utilized across various scientific fields due to its buffering capabilities and low toxicity. Key applications include:
Research on POPSO's interactions focuses on its compatibility with various biomolecules and its effects on enzymatic activity. Studies have shown that POPSO does not significantly alter the behavior of proteins or nucleic acids, making it an ideal choice for experiments requiring minimal interference from the buffer itself .
Several compounds share similarities with POPSO sesquisodium salt, particularly other zwitterionic buffers. Here are some notable examples:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid) | C_16H_33N_3O_4S | Widely used in cell culture; effective at pH 7.2-7.6 |
MOPS (3-(N-Morpholino)propanesulfonic acid) | C_7H_15N_2O_4S | Effective buffer for biological systems; operates at pH 6.5-7.9 |
TES (N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid) | C_8H_17N_3O_6S | Excellent buffering capacity near physiological pH; used in molecular biology |
What sets POPSO apart from these similar compounds is its specific buffering range (pH 7.2-8.5), which aligns closely with physiological conditions, making it particularly suitable for experiments involving living cells or enzymes sensitive to pH fluctuations. Additionally, its mild chaotropic properties provide an advantage in disrupting weak molecular interactions without compromising biological integrity .
The synthesis of POPSO sesquisodium salt begins with the fundamental piperazine ring structure, which undergoes specific chemical modifications to introduce sulfonic acid functionalities [39]. The primary synthetic approach involves the sequential functionalization of piperazine with 2-hydroxypropanesulfonic acid moieties through nucleophilic substitution reactions [13].
The initial synthesis pathway utilizes piperazine as the core heterocyclic substrate, which possesses two secondary amine groups capable of undergoing various chemical transformations [39]. The alkylation process involves reacting piperazine with appropriate alkylating agents containing the desired hydroxypropanesulfonic acid functionality [39]. This reaction typically proceeds through nucleophilic attack of the piperazine nitrogen atoms on electrophilic carbon centers, resulting in the formation of carbon-nitrogen bonds [13].
Advanced synthetic methodologies employ protected intermediates to ensure selective functionalization of the piperazine ring [13]. The protection-deprotection strategy allows for controlled introduction of sulfonic acid groups while preventing unwanted side reactions [42]. Research has demonstrated that sequential double Michael addition reactions can be employed to build piperazine rings from primary amino group precursors, providing alternative synthetic routes [42].
The sulfonic acid functionalization process involves the introduction of propanesulfonic acid chains containing hydroxyl substituents [40]. This functionalization can be achieved through various methods including direct sulfonation, chlorosulfonation followed by hydrolysis, or oxidation of thiol precursors [40]. The choice of functionalization method significantly impacts the final product purity and yield characteristics [40].
Synthesis Method | Reaction Conditions | Typical Yield | Product Purity |
---|---|---|---|
Direct Alkylation | 60-80°C, 6-12 hours | 70-85% | >95% |
Protected Intermediate Route | Room temperature, 24-48 hours | 80-90% | >98% |
Michael Addition Pathway | 25-50°C, 12-24 hours | 65-80% | >93% |
The conversion of the free acid form of POPSO to its sesquisodium salt involves carefully controlled neutralization reactions with sodium hydroxide or sodium carbonate [11] [14]. The sesquisodium designation indicates that three sodium ions are associated with four POPSO molecules, creating a specific stoichiometric relationship that optimizes the compound's buffering properties [7].
The salt formation mechanism proceeds through acid-base neutralization reactions where the sulfonic acid groups donate protons to sodium hydroxide, forming ionic bonds between the deprotonated sulfonate groups and sodium cations [11]. This process must be precisely controlled to achieve the desired sesquisodium stoichiometry rather than complete neutralization [14].
The reaction kinetics of sodium salt formation depend on several factors including temperature, concentration, and mixing efficiency [14]. Optimal conditions typically involve gradual addition of sodium hydroxide solution to the POPSO free acid while maintaining constant pH monitoring [11]. The reaction proceeds according to the following general mechanism:
R-SO₃H + NaOH → R-SO₃⁻Na⁺ + H₂O [11]
The sesquisodium salt formation requires careful stoichiometric control to prevent over-neutralization, which could result in unwanted byproducts or altered buffering characteristics [14]. Quality monitoring during this process involves continuous pH measurement and conductivity analysis to ensure proper ionic composition [18].
Temperature control during salt formation significantly influences crystal formation and final product characteristics [28]. Research on sodium chloride crystallization has demonstrated that temperature dependency affects solubility and crystallization patterns, principles that apply to sulfonate salt formation as well [28].
Industrial production of POPSO sesquisodium salt requires sophisticated process control systems to ensure consistent quality and yield [16] [17]. The scale-up from laboratory synthesis to industrial manufacturing presents several challenges including heat transfer management, mixing efficiency, and reaction kinetics optimization [21].
Modern industrial facilities employ continuous manufacturing processes or large-batch production systems depending on market demand and economic considerations [17]. The production capacity typically ranges from kilogram to multi-ton scales, requiring specialized equipment designed to handle corrosive sulfonic acid intermediates [17].
The industrial synthesis process begins with raw material preparation and purification [16]. High-purity piperazine serves as the starting material, which must meet pharmaceutical-grade specifications before entering the reaction sequence [18]. Solvent selection plays a crucial role in industrial processes, with water and organic solvents being carefully chosen based on reaction requirements and environmental considerations [17].
Heat management represents a critical aspect of industrial production due to the exothermic nature of many synthetic steps [21]. Industrial reactors incorporate sophisticated cooling systems and temperature monitoring to maintain optimal reaction conditions [16]. The scale-up process requires detailed kinetic studies to ensure that reaction rates and selectivity remain consistent at larger scales [21].
Waste management and environmental compliance constitute essential components of industrial manufacturing [17]. Modern facilities implement closed-loop systems to minimize waste generation and incorporate recycling processes for solvents and other materials [19]. Environmental impact assessments guide the selection of manufacturing methods and waste treatment procedures [19].
Industrial Parameter | Specification Range | Monitoring Method |
---|---|---|
Reaction Temperature | 40-70°C | Continuous thermocouples |
pH Control | 7.0-8.5 | Automated pH meters |
Mixing Speed | 100-300 rpm | Torque monitoring |
Batch Size | 500-5000 kg | Mass flow meters |
Production Rate | 10-50 kg/hour | Process analytics |
Quality control in POPSO sesquisodium salt manufacturing involves comprehensive analytical testing protocols to ensure product specifications meet pharmaceutical and research-grade requirements [18] [30]. The implementation of Good Manufacturing Practices guidelines provides the framework for quality assurance throughout the production process [18].
Primary purity assessment employs high-performance liquid chromatography techniques to quantify the main component and identify potential impurities [27] [30]. Typical specifications require minimum purity levels of 98% by titration methods, with individual impurities limited to specific threshold concentrations [2] [6]. Nuclear magnetic resonance spectroscopy serves as a complementary method for structural confirmation and quantitative purity determination [30].
Water content analysis represents a critical quality parameter due to the hygroscopic nature of the compound [30]. Karl Fischer titration provides accurate determination of moisture content, with typical specifications allowing 8.0-10.0% water content for the dihydrate form [32]. Loss on drying measurements at 110°C supplement moisture analysis and help establish storage stability characteristics [32].
Ion chromatography analysis verifies the sodium content and confirms the sesquisodium stoichiometry [30]. This technique also detects potential anionic and cationic impurities that could affect buffering performance [30]. Heavy metals analysis ensures compliance with pharmaceutical standards, with lead content typically limited to 0.0005% or less [32].
Microbiological testing protocols ensure the absence of harmful bacteria, yeasts, and molds in the final product [18]. Sterility testing and bioburden assessment follow established pharmacopeial methods to guarantee product safety for biological applications [18].
Quality Parameter | Specification | Test Method | Frequency |
---|---|---|---|
Assay (by titration) | ≥98.0% | Potentiometric titration | Every batch |
Water content | 8.0-10.0% | Karl Fischer | Every batch |
Heavy metals (as Pb) | ≤0.0005% | Atomic absorption | Every batch |
pH (1% solution) | 7.2-8.5 | pH meter | Every batch |
Sulfated ash | ≤0.10% | Gravimetric | Every 5 batches |
Iron content | ≤0.0005% | Colorimetric | Every 5 batches |
The implementation of process analytical technology enables real-time monitoring of critical quality attributes during manufacturing [21]. This approach facilitates immediate process adjustments when deviations occur, preventing the production of out-of-specification material [21]. Continuous monitoring systems track parameters such as pH, conductivity, and temperature throughout the production cycle [27].